molecular formula C21H23Cl2N3O3S B2813373 N-(2,3-dichlorophenyl)-2-[4-(2-phenylethenylsulfonyl)piperazin-1-yl]propanamide CAS No. 790242-73-8

N-(2,3-dichlorophenyl)-2-[4-(2-phenylethenylsulfonyl)piperazin-1-yl]propanamide

Cat. No.: B2813373
CAS No.: 790242-73-8
M. Wt: 468.39
InChI Key: DLMNMDFOTCHPLM-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-2-[4-(2-phenylethenylsulfonyl)piperazin-1-yl]propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a dichlorophenyl group, a piperazine ring, and a phenylethenesulfonyl group. Compounds of this nature are often investigated for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-2-[4-(2-phenylethenylsulfonyl)piperazin-1-yl]propanamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the dichlorophenyl group, and the attachment of the phenylethenesulfonyl group. Common reagents used in these reactions may include chlorinating agents, sulfonyl chlorides, and amines. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating or the use of catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-2-[4-(2-phenylethenylsulfonyl)piperazin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-2-[4-(2-phenylethenylsulfonyl)piperazin-1-yl]propanamide would depend on its specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dichlorophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide
  • N-(2,3-dichlorophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]butanamide

Uniqueness

N-(2,3-dichlorophenyl)-2-[4-(2-phenylethenylsulfonyl)piperazin-1-yl]propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure could result in different reactivity, solubility, and biological activity.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-[4-(2-phenylethenylsulfonyl)piperazin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2N3O3S/c1-16(21(27)24-19-9-5-8-18(22)20(19)23)25-11-13-26(14-12-25)30(28,29)15-10-17-6-3-2-4-7-17/h2-10,15-16H,11-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMNMDFOTCHPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C(=CC=C1)Cl)Cl)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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